molecular formula C13H21N B1348404 Benzenemethanamine, N-hexyl- CAS No. 25468-44-4

Benzenemethanamine, N-hexyl-

Cat. No. B1348404
CAS RN: 25468-44-4
M. Wt: 191.31 g/mol
InChI Key: VFZWCTYGZWDQGK-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-hexyl-, also known as N-hexylbenzylamine, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a primary amine that belongs to the class of organic compounds known as benzylamines.

Scientific Research Applications

Benzenemethanamine, N-hexyl-lamine has been studied extensively for its potential applications in various scientific fields. It has been found to be a useful starting material for the synthesis of other organic compounds such as pharmaceuticals, agrochemicals, and polymers. Benzenemethanamine, N-hexyl-lamine has also been used as a surfactant in the preparation of nanoparticles and as a stabilizer for emulsions.

Mechanism Of Action

Benzenemethanamine, N-hexyl-lamine has been shown to interact with various receptors in the body, including the adrenergic, dopaminergic, and serotoninergic receptors. It has been found to act as an agonist or antagonist depending on the receptor subtype and the tissue type. Benzenemethanamine, N-hexyl-lamine has also been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Biochemical And Physiological Effects

The biochemical and physiological effects of Benzenemethanamine, N-hexyl-lamine have been studied extensively in various animal models. It has been found to have a wide range of effects, including analgesic, anti-inflammatory, anticonvulsant, anxiolytic, and antidepressant effects. Benzenemethanamine, N-hexyl-lamine has also been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

Benzenemethanamine, N-hexyl-lamine has several advantages as a research tool, including its availability, low cost, and ease of synthesis. It is also relatively stable and has a long shelf life. However, Benzenemethanamine, N-hexyl-lamine has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. It is also highly reactive and can form adducts with other compounds, which can complicate data interpretation.

Future Directions

There are several future directions for research on Benzenemethanamine, N-hexyl-lamine. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is its use as a building block for the synthesis of novel organic compounds with potential applications in various fields. Further studies are also needed to elucidate the mechanism of action of Benzenemethanamine, N-hexyl-lamine and its interactions with various receptors in the body.
Conclusion:
In conclusion, Benzenemethanamine, N-hexyl-lamine is a versatile and useful compound that has potential applications in various scientific fields. Its unique properties and potential therapeutic effects make it an attractive research tool for scientists. Further studies are needed to fully understand the mechanism of action of Benzenemethanamine, N-hexyl-lamine and its potential as a therapeutic agent.

properties

IUPAC Name

N-benzylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZWCTYGZWDQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180155
Record name Benzenemethanamine, N-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, N-hexyl-

CAS RN

25468-44-4
Record name N-Hexylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25468-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-hexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025468444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A! 200 ml (1.49 moles) of hexylamine cooled to 5° C. were added with benzyl bromide (42.3 ml, 0.35 mole), and the resultant mixture was stirred for 1 hour at room temperature. The hexylamine in excess was then distilled off under vacuum, and the residue dissolved in 300 ml of ethyl ether and washed with 200 ml of 0.5N sodium hydroxide. The ether phase was anhydrified over sodium sulfate and evaporated to dryness thus yielding 75.5 g of a crude which, by distillation under vacuum, gave 59 g (yield: 89%) of N-benzyl-N-hexylamine (b.p.--90°-95° C./0.6 mmHg).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
42.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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